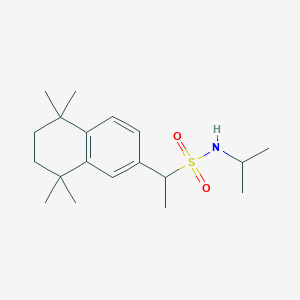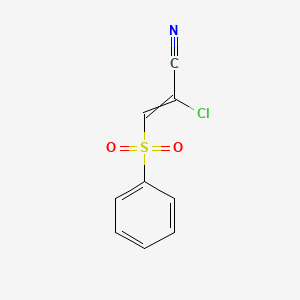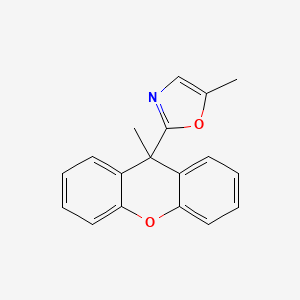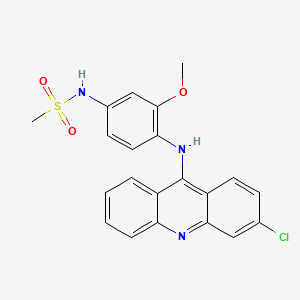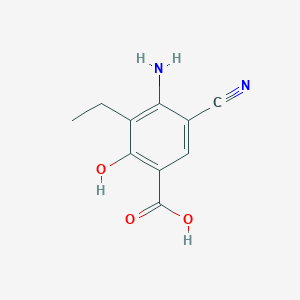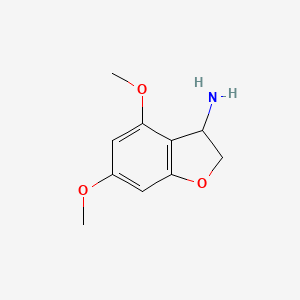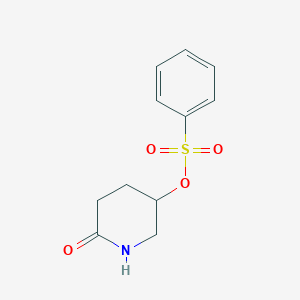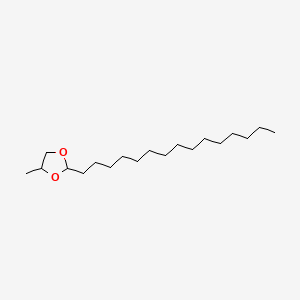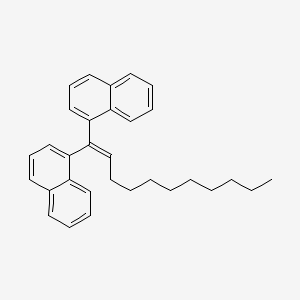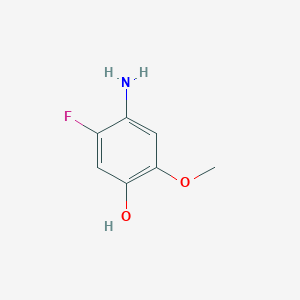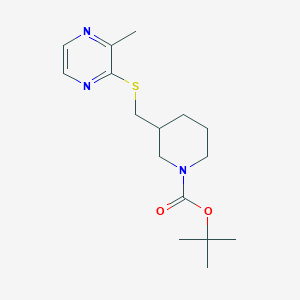![molecular formula C21H22N2O B13953286 3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile CAS No. 55044-22-9](/img/structure/B13953286.png)
3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile is a complex organic compound characterized by its unique structure, which includes an oxetane ring and a nitrile group
Vorbereitungsmethoden
The synthesis of 3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing the yield and purity of the final product .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to fully elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile stands out due to its unique oxetane ring structure and the presence of both nitrile and amino groups. Similar compounds include:
- 4,4-Dimethyl-3-oxopentanenitrile
- 4,4-Dimethyl-3-oxo-2-benzylpentanenitrile
- 4,4-Dimethyl-3-oxo-2-(4-hydroxybenzyl)pentanenitrile .
These compounds share some structural similarities but differ in their functional groups and specific applications.
Eigenschaften
CAS-Nummer |
55044-22-9 |
|---|---|
Molekularformel |
C21H22N2O |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-[(2,2-dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile |
InChI |
InChI=1S/C21H22N2O/c1-16(14-22)15-23-19-20(2,3)24-21(19,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,16H,15H2,1-3H3 |
InChI-Schlüssel |
FSFXUSOEVVHABW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN=C1C(OC1(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)
![4,5-Dimethylimidazo[5,1-f][1,2,4]triazine-2,7-diamine](/img/structure/B13953209.png)

